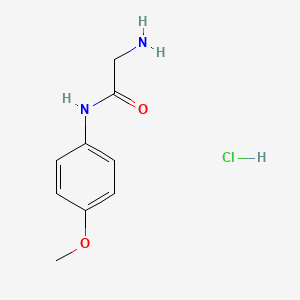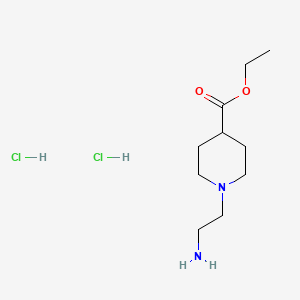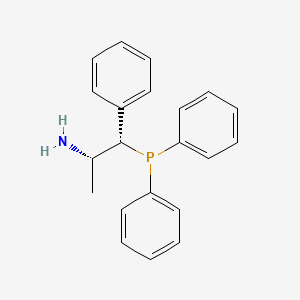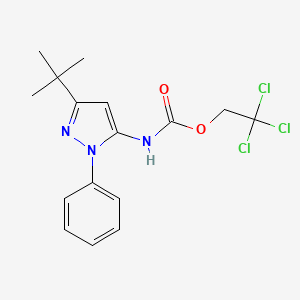
Methyl 3-methyl-5-(trifluoromethyl)benzoate
Vue d'ensemble
Description
“Methyl 3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula CF3C6H4CO2CH3 . It is a clear liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(trifluoromethyl)benzoate” can be represented by the SMILES stringCOC(=O)c1cccc(c1)C(F)(F)F . The molecular weight is 204.15 . Physical And Chemical Properties Analysis
“Methyl 3-(trifluoromethyl)benzoate” is a clear liquid with a boiling point of 198°C and a flash point of 40°C . It has a specific gravity of 1.30 at 20°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-methyl-5-(trifluoromethyl)benzoate is related to compounds that have been studied for their chemical properties and synthesis methods. For instance, Kimura and Hourai (2005) described a novel acaricide, Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, highlighting its molecular structure and intramolecular hydrogen bond formation (Kimura & Hourai, 2005). Feng and Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which could be applied in the creation of pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Hydrolysis and Saponification
Alemán, Boix, and Poliakoff (1999) investigated the hydrolysis and saponification of methyl benzoates, including compounds structurally similar to Methyl 3-methyl-5-(trifluoromethyl)benzoate. Their study revealed insights into the chemical reactions of these compounds under various conditions, providing a green, solvent-free procedure (Alemán, Boix, & Poliakoff, 1999).
Interaction with Other Chemicals
Gaidarzhy, Motnyak, and Kunshenko (2020) explored the interaction of methyl benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, revealing insights into the chemical transformations and potential applications of these compounds (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Pharmaceutical Applications
In the pharmaceutical domain, the synthesis of complex compounds like Nilotinib involved the use of trifluoromethyl-substituted benzoates, indicating the potential application of Methyl 3-methyl-5-(trifluoromethyl)benzoate in drug synthesis and development (Wang, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-methyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRWZTJHPBADAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-5-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





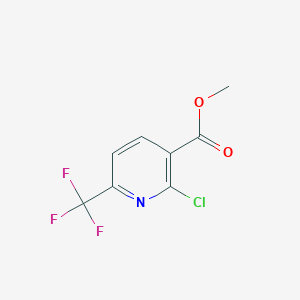

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)
